molecular formula C12H12N2O3S B563172 Dapsone Hydroxylamine-d4 CAS No. 1330185-26-6

Dapsone Hydroxylamine-d4

Cat. No.: B563172
CAS No.: 1330185-26-6
M. Wt: 268.323
InChI Key: IYDSJDWESCGRKW-NMRLXUNGSA-N
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Description

Dapsone Hydroxylamine-d4 is a deuterium-labeled derivative of Dapsone Hydroxylamine, a metabolite of the sulfonamide antibiotic dapsone. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of dapsone and its derivatives. The deuterium labeling allows for precise tracking and analysis in various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dapsone Hydroxylamine-d4 is synthesized through the N-hydroxylation of dapsone, which involves the introduction of a hydroxylamine group to the nitrogen atom of the sulfone moiety. The deuterium labeling is achieved by using deuterated reagents during the synthesis process. The reaction typically requires the presence of cytochrome P-450 enzymes, which facilitate the hydroxylation reaction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the deuterium labeling, which is crucial for its application in research.

Chemical Reactions Analysis

Types of Reactions: Dapsone Hydroxylamine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates, which are studied for their potential toxicological effects.

    Reduction: Reduction reactions can convert this compound back to its parent compound, dapsone.

    Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed:

Scientific Research Applications

Dapsone Hydroxylamine-d4 is extensively used in scientific research, including:

    Chemistry: Studying the metabolic pathways and reaction mechanisms of dapsone and its derivatives.

    Biology: Investigating the biological effects and interactions of dapsone metabolites in cellular systems.

    Medicine: Understanding the pharmacokinetics and potential toxicological effects of dapsone and its metabolites.

    Industry: Developing new analytical methods and tools for tracking and analyzing drug metabolism.

Mechanism of Action

Dapsone Hydroxylamine-d4 exerts its effects through the inhibition of dihydrofolic acid synthesis, similar to its parent compound, dapsone. This inhibition occurs through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, an enzyme crucial for folic acid synthesis in bacteria and protozoa. The deuterium labeling allows for detailed tracking of the compound’s interactions and metabolic pathways in biological systems.

Comparison with Similar Compounds

    Dapsone: The parent compound, used primarily as an antibiotic.

    Dapsone Hydroxylamine: The non-deuterated form of Dapsone Hydroxylamine-d4.

    Monoacetyl Dapsone: Another metabolite of dapsone, formed through acetylation.

Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research, offering insights that are not possible with non-labeled compounds.

Biological Activity

Dapsone hydroxylamine-d4 (DDS-NHOH) is a significant metabolite of dapsone, a sulfone antibiotic commonly used for treating leprosy and certain skin conditions. Research on the biological activity of DDS-NHOH highlights its role in both therapeutic effects and adverse reactions, particularly concerning procoagulant activity and hemolytic anemia. This article synthesizes findings from various studies, presenting detailed insights into the compound's mechanisms, biological implications, and clinical relevance.

Overview of this compound

Dapsone (4,4'-diaminodiphenylsulfone) is metabolized in the body to several compounds, including dapsone hydroxylamine (DDS-NOH), which is crucial for understanding both its therapeutic benefits and side effects. The hydroxylamine derivative has been implicated in various adverse effects associated with dapsone therapy, such as methemoglobinemia and hemolytic anemia.

  • Molecular Formula : C12_{12}H12_{12}N2_2O3_3S
  • Molecular Weight : 264.30 g/mol
  • CAS Number : 32695-27-5
  • Melting Point : 194°C (decomposes)
  • Boiling Point : 531.1°C at 760 mmHg

Procoagulant Activity

A pivotal study demonstrated that DDS-NHOH enhances the procoagulant activity of red blood cells (RBCs). This effect is mediated through the following mechanisms:

  • Phosphatidylserine Exposure : DDS-NHOH increases phosphatidylserine (PS) exposure on the surface of RBCs, a key factor in thrombus formation.
  • Microvesicle Formation : It augments the generation of PS-bearing microvesicles, which contribute to coagulation processes.
  • Reactive Oxygen Species (ROS) : The compound induces ROS generation, disrupting membrane phospholipid asymmetry and promoting procoagulant states in RBCs .

In vivo studies using rat models indicated that both single and repeated doses of DDS-NHOH led to increased thrombus formation, underscoring its potential prothrombotic risk .

Hemolytic Anemia

Research has established that DDS-NHOH is a direct hemolytic agent. Key findings include:

  • Increased RBC Destruction : In experiments with radiolabeled RBCs, DDS-NHOH caused a significant reduction in survival time when reintroduced into isologous rats, compared to controls treated with saline or dapsone alone.
  • Selective Uptake by Spleen : Damaged RBCs were preferentially taken up by the spleen, indicating an active role in hemolysis .

Clinical Implications

The dual nature of DDS-NHOH—serving both therapeutic and harmful roles—necessitates careful monitoring in clinical settings. While dapsone remains effective for its antimicrobial properties, the risk of serious side effects such as thrombosis and hemolytic anemia must be balanced against its benefits.

Case Studies

  • Dermatological Applications : Dapsone is frequently used to treat inflammatory skin conditions such as dermatitis herpetiformis and bullous pemphigoid. The anti-inflammatory effects are partly attributed to the modulation of neutrophil activity and inhibition of pro-inflammatory cytokines like TNF-α .
  • Leprosy Treatment : In leprosy patients, dapsone's efficacy is well-documented; however, monitoring for signs of methemoglobinemia is critical due to the formation of DDS-NHOH during metabolism .

Summary of Research Findings

Study FocusKey Findings
Procoagulant ActivityDDS-NHOH enhances PS exposure on RBCs; increases microvesicle formation; induces ROS generation leading to thrombosis .
Hemolytic AnemiaDirect hemolytic effects observed; increased RBC destruction in vivo; selective spleen uptake indicates active hemolysis .
Anti-inflammatory MechanismsModulation of neutrophil activity; inhibition of TNF-α synthesis; effective in treating inflammatory dermatoses .

Properties

IUPAC Name

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonylphenyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDSJDWESCGRKW-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=CC=C(C=C2)NO)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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